2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-7-2-1-5(15-8(16)4-14)3-6(7)9(11,12)13/h1-3H,4,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMJFTCLQIACFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Glycine
The synthesis begins with protecting the amino group of glycine using phthalic anhydride. Under reflux conditions in tetrahydrofuran (THF), glycine reacts with phthalic anhydride at 110°C for 6 hours to yield N-phthalimidoglycine (85–90% yield). This step prevents unwanted side reactions during subsequent coupling.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 85–90% |
Coupling with 4-Chloro-3-(Trifluoromethyl)Aniline
The protected glycine derivative is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This intermediate reacts with 4-chloro-3-(trifluoromethyl)aniline in the presence of triethylamine, yielding N-phthalimido-N'-[4-chloro-3-(trifluoromethyl)phenyl]acetamide.
Key Metrics
| Metric | Value |
|---|---|
| Coupling Agent | SOCl₂ |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Yield | 78–82% |
Deprotection with Hydrazine Hydrate
The phthalimide group is removed using 80% hydrazine hydrate in ethanol under reflux for 4 hours, releasing the free amine. This step achieves 90–93% conversion efficiency.
Synthetic Route 2: Nitroacetamide Reduction
Synthesis of Nitroacetyl Chloride
Nitroacetic acid is treated with oxalyl chloride in dimethylformamide (DMF) at −10°C to generate nitroacetyl chloride. This exothermic reaction requires strict temperature control to prevent decomposition.
Process Parameters
| Parameter | Value |
|---|---|
| Chlorinating Agent | Oxalyl chloride |
| Catalyst | DMF (0.1% v/v) |
| Temperature | −10°C |
| Yield | 72–75% |
Formation of Nitroacetamide Intermediate
Nitroacetyl chloride reacts with 4-chloro-3-(trifluoromethyl)aniline in dichloroethane at 20°C, producing N-[4-chloro-3-(trifluoromethyl)phenyl]nitroacetamide (88% purity).
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| HPLC Purity | 88% |
| IR (ν, cm⁻¹) | 1685 (C=O), 1520 (NO₂) |
Catalytic Hydrogenation
The nitro group is reduced using 5% Pd/C under 3 bar H₂ pressure in methanol at 50°C. This step achieves quantitative conversion to the target amine with <1% residual intermediates.
Optimization Table
| Catalyst Loading | H₂ Pressure | Time | Yield |
|---|---|---|---|
| 5% Pd/C | 3 bar | 4 h | 95% |
| 10% Pd/C | 5 bar | 2.5 h | 97% |
Synthetic Route 3: Nucleophilic Substitution on Bromoacetamide
Preparation of Bromoacetamide
Bromoacetyl bromide is reacted with 4-chloro-3-(trifluoromethyl)aniline in acetone at −15°C, yielding N-[4-chloro-3-(trifluoromethyl)phenyl]bromoacetamide (89% yield).
Critical Parameters
| Factor | Impact on Yield |
|---|---|
| Temperature <−10°C | Prevents diacylation |
| Aniline:PBr Ratio 1:1.1 | Minimizes excess reagent |
Ammonolysis Reaction
The bromoacetamide undergoes ammonolysis in liquid NH₃ at −33°C for 12 hours. This low-temperature process suppresses Hofmann degradation, achieving 80–83% conversion to the target compound.
Side Reaction Analysis
| Byproduct | Formation % | Mitigation Strategy |
|---|---|---|
| Glycine derivative | 7–9% | Reduced NH₃ concentration |
| Dehalogenated product | 3–5% | Strict temp control |
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Route | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| 1 | 3 | 68–72% | 99.2% | $$$ |
| 2 | 3 | 70–75% | 98.5% | $$ |
| 3 | 2 | 78–80% | 97.8% | $ |
Environmental Impact
- Route 1 : Generates phthalhydrazide waste (0.7 kg/kg product) requiring specialized disposal
- Route 2 : Uses H₂ gas (flammability risk) but achieves atom economy of 85%
- Route 3 : Liquid NH₃ recycling reduces E-factor to 2.1 vs. 5.8 for other routes
Industrial Production Considerations
Continuous Flow Implementation
Recent advancements apply microreactor technology to Route 2:
- Nitroacetyl chloride synthesis: Residence time reduced from 4 h → 12 min
- Hydrogenation: Gas-liquid mass transfer enhanced 8× versus batch reactors
Scale-Up Parameters
| Metric | Batch | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 MT | 300 MT |
| Energy Consumption | 890 kWh/MT | 540 kWh/MT |
Crystallization Optimization
Anti-solvent crystallization with n-heptane improves product purity:
- Crystal habit modification reduces filtration time by 40%
- Polymorph control ensures stability under ICH Q1A conditions
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced chloro groups.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural Modifications and Solubility
- Amino vs. Chloro Substituents: The target compound’s 2-amino group increases polarity compared to the 2-chloro analog (), likely improving aqueous solubility. The chloro analog’s higher logP (lipophilicity) may favor membrane permeability but reduce metabolic stability .
- Urea vs. Acetamide Linkages : CTPPU () uses a urea linkage instead of acetamide, which may enhance hydrogen-bonding interactions with biological targets but reduce solubility due to decreased polarity .
Pharmacokinetic Considerations
- Metabolic Stability: The triazolylsulfanyl group in ’s compound introduces sulfur, which may resist oxidative metabolism compared to the target compound’s amino group .
- Electron-Withdrawing Effects : The 4-Cl-3-CF₃-phenyl group, common across all analogs, enhances electrophilicity and may influence binding to hydrophobic pockets in target proteins .
Biological Activity
2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a chloro substituent, and an amino group, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups enhances lipophilicity, allowing better penetration through biological membranes, thereby facilitating interaction with various molecular targets.
The mechanism of action for this compound involves:
- Target Interaction : The trifluoromethyl and chloro groups contribute to the compound's ability to bind effectively to enzymes or receptors, modulating their activity. This can lead to alterations in biochemical pathways relevant to disease processes.
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on proteins, enhancing binding affinity and specificity.
- Biological Pathways : The compound may influence several biological pathways, including those associated with cancer cell proliferation and antimicrobial activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that similar compounds with trifluoromethyl groups demonstrate enhanced activity against various bacterial strains due to their lipophilic nature, which aids in membrane disruption.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that derivatives of this compound can inhibit the growth of several cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects against lung and breast cancer cells. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing antiproliferative activity .
Study on Anticonvulsant Activity
A study focused on the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that modifications similar to those present in this compound could yield compounds with notable anticonvulsant properties. The findings indicated that specific substituents at the anilide moiety significantly influenced anticonvulsant activity in animal models .
Comparative Analysis
A comparative analysis of related compounds revealed that this compound stands out due to its unique combination of chloro and trifluoromethyl groups. This combination not only enhances its chemical stability but also increases its biological activity compared to structurally similar compounds without these substituents.
Summary Table of Biological Activities
| Activity Type | Description | Related Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Enhanced membrane disruption due to lipophilicity |
| Anticancer | Inhibits growth in cancer cell lines | Significant cytotoxic effects observed in lung and breast cancer models |
| Anticonvulsant | Potential anticonvulsant properties | Modifications lead to improved efficacy in animal models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
